2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol It is a derivative of phenylacetic acid and is characterized by the presence of acetyl, hydroxy, and methoxy functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid typically involves the reaction of 3-hydroxy-5-methoxyacetophenone with chloroacetic acid under basic conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(2-Formyl-3-hydroxy-5-methoxyphenyl)acetic acid.
Reduction: 2-(2-Hydroxyethyl-3-hydroxy-5-methoxyphenyl)acetic acid.
Substitution: 2-(2-Acetyl-3-hydroxy-5-aminophenyl)acetic acid.
Scientific Research Applications
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications due to its structural similarity to certain pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid can be compared with other similar compounds, such as:
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)butyric acid: Similar structure but with a butyric acid group instead of an acetic acid group.
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)valeric acid: Similar structure but with a valeric acid group instead of an acetic acid group.
These compounds share similar functional groups but differ in the length of the carbon chain attached to the aromatic ring, which can influence their chemical and biological properties.
Properties
CAS No. |
19054-28-5 |
---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-6(12)11-7(4-10(14)15)3-8(16-2)5-9(11)13/h3,5,13H,4H2,1-2H3,(H,14,15) |
InChI Key |
UYUOIPIOTPMHKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.